N-(4,5-dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide
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Description
N-(4,5-dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolidine, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been reported to influence various biological activities .
Result of Action
One compound with a similar structure was found to have potent in vitro antipromastigote activity .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biological Activity
N-(4,5-dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a furan-2-carboxamide core with various substituents that contribute to its biological properties. The structural formula can be represented as follows:
This indicates the presence of nitrogen, sulfur, and oxygen atoms, which are crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, suggesting potent activity compared to standard antibiotics like ciprofloxacin .
Antimalarial Activity
The compound's structural analogs have been investigated for their antimalarial properties. Specifically, studies on related pyrimidine derivatives have shown promising results against Plasmodium falciparum, with some compounds demonstrating IC50 values in the nanomolar range. This indicates that modifications in the thiophene ring can significantly enhance antimalarial efficacy .
Study 1: In Vitro Evaluation of Antimicrobial Activity
A study evaluated the antimicrobial effects of several thiophene derivatives. Among these, the compound similar to this compound showed significant inhibition against Staphylococcus aureus with an MIC of 6.25 µg/mL. This highlights the potential of thiophene-containing compounds in developing new antimicrobial agents .
Study 2: Antimalarial Efficacy
In another study focusing on antimalarial activity, several pyrimidine derivatives were synthesized and tested against PfGSK3 and PfPK6. The most potent derivatives exhibited IC50 values as low as 17 nM against PfCDPK1, indicating strong potential for further development in malaria treatment .
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound A | 6.25 | Staphylococcus aureus |
Compound B | 12.5 | Escherichia coli |
Compound C | 3.12 | Staphylococcus aureus |
Table 2: Antimalarial Activity of Pyridine Derivatives
Compound Name | IC50 (nM) | Target Enzyme |
---|---|---|
Compound D | 17 | PfCDPK1 |
Compound E | 768 | PfPK6 |
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15-16(2)27-22(23-21(25)18-11-8-14-26-18)19(15)20(24-12-6-7-13-24)17-9-4-3-5-10-17/h3-5,8-11,14,20H,6-7,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNUURDAUCZNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=C2)N3CCCC3)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.